![molecular formula C21H23N3O4S2 B2693427 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1251563-35-5](/img/structure/B2693427.png)

4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

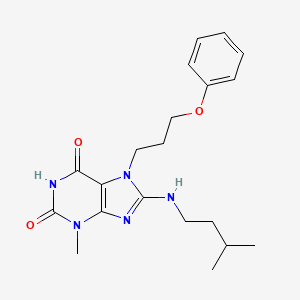

Molecular Structure Analysis

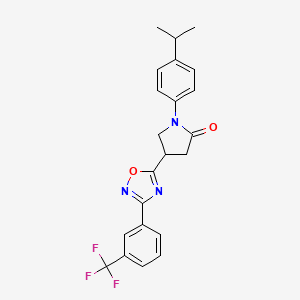

The molecular structure of this compound includes a benzo[d]thiazol-2-yloxy group, a piperidine-1-carbonyl group, and a N,N-dimethylbenzenesulfonamide group. The exact structure would need to be confirmed through techniques such as IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Biochemistry and Medicinal Chemistry

Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .

Green Chemistry

Benzothiazoles are significant in the field of green chemistry. The development of synthetic processes for benzothiazoles is one of the most significant problems facing researchers . The mechanism research shows that hydrosilane played an important role in the formation of benzothiazoles and suppressed the production of benzothiazolones as the byproducts .

Fluorescent Probes

Some benzothiazole derivatives have been used as excellent fluorescent probes for imaging lipid droplets in cancer cells .

Industrial Applications

Benzothiazoles are widely used as vulcanization accelerators, antioxidants, and plant growth regulators .

Imaging Reagents

Benzothiazoles are used as imaging reagents due to their highly pharmaceutical and biological activity .

Electroluminescent Devices

Benzothiazoles are used in electroluminescent devices due to their highly pharmaceutical and biological activity .

Wirkmechanismus

Target of Action

The primary target of the compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Mode of Action

The compound 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide affects the arachidonic acid pathway . This leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are involved in inflammation and pain signaling .

Pharmacokinetics

The compound has shown potent inhibition of cox enzymes, suggesting it may have good bioavailability .

Result of Action

The molecular and cellular effects of the action of 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide include a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain signaling .

Eigenschaften

IUPAC Name |

4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-23(2)30(26,27)17-9-7-15(8-10-17)20(25)24-13-11-16(12-14-24)28-21-22-18-5-3-4-6-19(18)29-21/h3-10,16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRQKLLYCCBYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2693344.png)

![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)

![4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2693353.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2693360.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2693364.png)

![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)